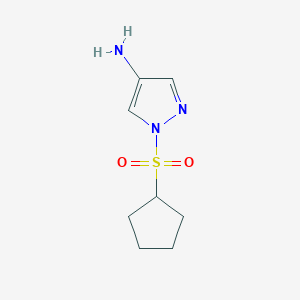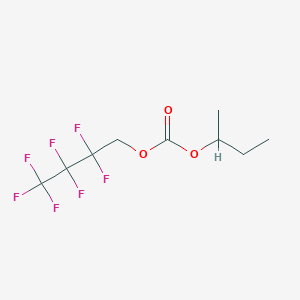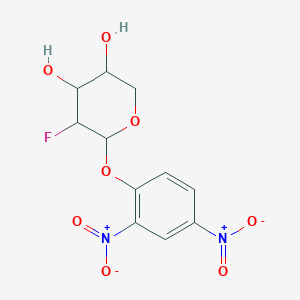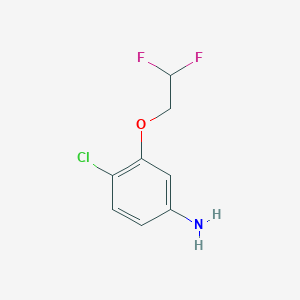
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H-Perfluorohexyl methacrylate is a fluorinated monomer known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it a valuable component in various industrial applications, particularly in the production of specialty polymers and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,1H-Perfluorohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1H,1H-perfluorohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of 1H,1H-perfluorohexyl methacrylate often involves continuous processes to maximize yield and efficiency. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality monomers suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1H-Perfluorohexyl methacrylate primarily undergoes polymerization reactions to form homopolymers and copolymers. These polymerization reactions can be initiated through various methods, including free radical polymerization, anionic polymerization, and atom transfer radical polymerization (ATRP) .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by thermal or photochemical decomposition of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Anionic Polymerization: Typically carried out in the presence of strong bases such as butyllithium.
Major Products: The primary products formed from the polymerization of 1H,1H-perfluorohexyl methacrylate are fluorinated polymers with unique properties, including low surface energy, high hydrophobicity, and excellent chemical resistance .
Wissenschaftliche Forschungsanwendungen
1H,1H-Perfluorohexyl methacrylate has a wide range of scientific research applications, including:
Wirkmechanismus
The unique properties of 1H,1H-perfluorohexyl methacrylate are attributed to the presence of fluorine atoms in its structure. These fluorine atoms impart high thermal stability, chemical resistance, and low surface energy to the resulting polymers. The molecular targets and pathways involved in its mechanism of action include the formation of strong carbon-fluorine bonds and the ability to form highly ordered structures in polymer matrices .
Vergleich Mit ähnlichen Verbindungen
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorodecyl methacrylate
- 1H,1H,2H,2H-Perfluorododecyl methacrylate
Comparison: 1H,1H-Perfluorohexyl methacrylate is unique due to its specific chain length and the resulting balance of properties. Compared to other similar compounds, it offers an optimal combination of low surface energy, high chemical resistance, and ease of polymerization. This makes it particularly suitable for applications requiring high-performance coatings and specialty polymers .
Eigenschaften
CAS-Nummer |
13173-36-9 |
|---|---|
Molekularformel |
C10H7F11O2 |
Molekulargewicht |
368.14 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7F11O2/c1-4(2)5(22)23-3-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h1,3H2,2H3 |
InChI-Schlüssel |
AMFSMDRXAVOFCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)



![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)


![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)

![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)


